molecular formula C13H24N2O2 B2586059 tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1638767-04-0

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B2586059
CAS RN: 1638767-04-0
M. Wt: 240.347
InChI Key: WDACZZFUFAIDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential use in various applications.

Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate and its derivatives are synthesized through a variety of chemical reactions, including intramolecular lactonization, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound, a cyclic amino acid ester, showcases the intricacy of spirocyclic structures and their molecular compositions, characterized using techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry, and verified through single crystal X-ray diffraction analysis (Moriguchi et al., 2014). Similar structural and synthetic explorations were conducted for the chiral variant of this compound, highlighting the potential for diverse molecular arrangements and applications in chemical research (Moriguchi et al., 2014).

Reactivity and Synthetic Applications

The reactivity of tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate derivatives is leveraged for synthesizing other biologically relevant heterocyclic compounds. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, demonstrating the compound's utility in complex chemical syntheses (Moskalenko & Boev, 2012). Moreover, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate outlines scalable synthetic routes for bifunctional compounds that offer a foundation for further chemical derivations, underlining the adaptability of such compounds in the exploration of novel chemical spaces (Meyers et al., 2009).

Protective Group Introduction in Synthesis

The introduction of protecting groups, such as the Boc group, to amines is a crucial step in the synthesis of various biologically active compounds. Tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD) is highlighted as a reagent for the preparation of N-Boc-amino acids, providing a stable and efficient method for protecting amines during synthesis processes (Rao et al., 2017).

Structural and Conformational Analysis

Comprehensive structural and conformational analyses of tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate derivatives are conducted to understand their molecular geometries and potential applications. For instance, the study of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one showcases the use of NMR spectroscopy in determining the stereochemical arrangements of such compounds (Jakubowska et al., 2013).

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(15)7-10(8-13)9-14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDACZZFUFAIDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

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